molecular formula C20H20BrN3O5 B2463921 Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate CAS No. 478246-67-2

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate

Cat. No.: B2463921
CAS No.: 478246-67-2
M. Wt: 462.3
InChI Key: NCNXNJBTJBYDRE-UHFFFAOYSA-N
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Description

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a 4-bromophenyl group and a nitrobenzenecarboxylate ester, making it a molecule of interest for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with 4-bromobenzaldehyde under controlled conditions to form 4-(4-bromophenyl)piperazine.

  • Introduction of the Oxoethyl Group: : The next step involves the introduction of the oxoethyl group. This can be done by reacting the piperazine intermediate with an appropriate oxoethylating agent, such as ethyl chloroacetate, in the presence of a base like sodium hydride.

  • Nitration of the Benzene Ring: : The nitro group is introduced via nitration of the benzene ring. This can be achieved by treating the compound with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid.

  • Esterification: : The final step involves esterification to form the methyl ester. This can be done by reacting the carboxylic acid derivative with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the oxoethyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

  • Substitution: : The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring and the nitro group.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological activities. The presence of the piperazine ring suggests possible applications in the development of central nervous system agents or anti-inflammatory drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro group could also participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenyl)benzoate: Similar in structure but lacks the piperazine and nitro groups.

    4-Bromo-N-(4-nitrophenyl)piperazine: Contains the piperazine and nitro groups but differs in the overall structure.

Uniqueness

Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is unique due to the combination of the piperazine ring, the 4-bromophenyl group, and the nitrobenzenecarboxylate ester. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[4-[2-(4-bromophenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O5/c1-29-20(26)15-4-7-17(18(12-15)24(27)28)23-10-8-22(9-11-23)13-19(25)14-2-5-16(21)6-3-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNXNJBTJBYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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